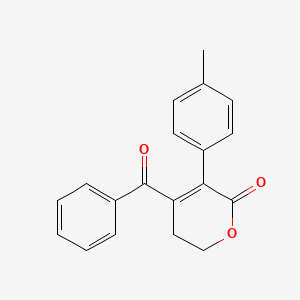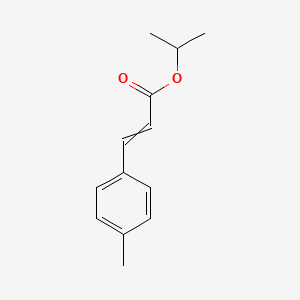![molecular formula C20H12F3N B12534546 10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline is a heterocyclic aromatic compound that features a benzo[h]quinoline core substituted with a trifluoromethyl group at the 4-position of the phenyl ring.
Preparation Methods
The synthesis of 10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline can be achieved through cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid. The choice of catalyst and reaction conditions depends on the substituents present at the triple bond .
Chemical Reactions Analysis
10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline undergoes various chemical reactions, including:
Scientific Research Applications
10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline has several scientific research applications:
Medicinal Chemistry: It exhibits antibacterial, anticancer, and antioxidant activities, making it a valuable scaffold for drug development
Materials Science: The compound’s fluorescence properties are exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Its bioactivity is studied in various biological assays to understand its potential as an enzyme inhibitor and its role in cellular pathways.
Mechanism of Action
The mechanism of action of 10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the inhibition of specific enzymes and disruption of cellular pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline can be compared with other benzo[h]quinoline derivatives and fluorinated quinolines. Similar compounds include:
Benzo[c]acridines: These compounds share a similar core structure and exhibit comparable biological activities.
Fluoroquinolines: These compounds are known for their antibacterial properties and are widely used in medicinal chemistry.
4-(Trifluoromethyl)phenyl derivatives: These compounds also contain the trifluoromethyl group, which imparts unique chemical properties and enhances biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which combines the properties of both the benzo[h]quinoline core and the trifluoromethyl group, resulting in a compound with diverse applications and significant research interest.
Properties
Molecular Formula |
C20H12F3N |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
10-[4-(trifluoromethyl)phenyl]benzo[h]quinoline |
InChI |
InChI=1S/C20H12F3N/c21-20(22,23)16-10-8-13(9-11-16)17-5-1-3-14-6-7-15-4-2-12-24-19(15)18(14)17/h1-12H |
InChI Key |
QINFUDFCAGICFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(F)(F)F)C4=C(C=CC=N4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



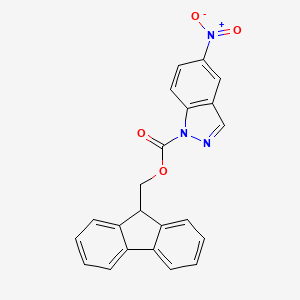
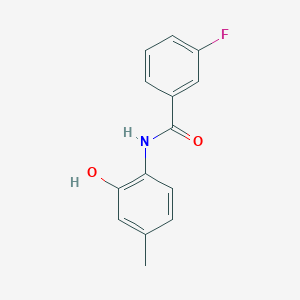

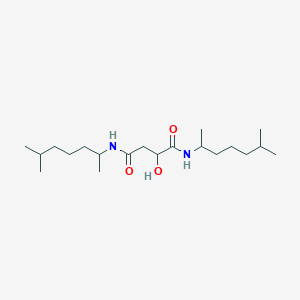
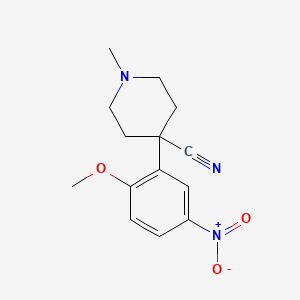
![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione](/img/structure/B12534529.png)
![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
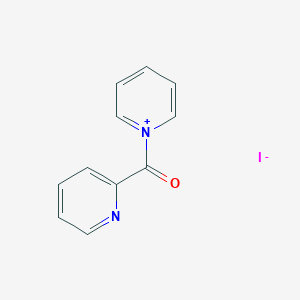
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)

